2,5-Dimethoxy-4-propylthioamphetamine
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Overview
Description
2,5-Dimethoxy-4-propylthioamphetamine is a synthetic compound belonging to the class of phenethylamines. It is known for its psychoactive properties and is often categorized as a designer drug. This compound is structurally related to other phenethylamines, which are known for their stimulant and hallucinogenic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-propylthioamphetamine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a reaction with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene.
Reduction: The nitrostyrene is then reduced to 2,5-dimethoxyphenethylamine.
Thioether Formation: The phenethylamine is reacted with propylthiol to introduce the propylthio group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its classification as a designer drug. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and regulatory measures.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-propylthioamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenethylamine derivatives.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
2,5-Dimethoxy-4-propylthioamphetamine has been studied for its psychoactive effects and potential therapeutic applications. Some areas of research include:
Chemistry: Understanding the structure-activity relationship of phenethylamines.
Biology: Investigating its effects on neurotransmitter systems.
Industry: Limited industrial applications due to its classification as a designer drug.
Mechanism of Action
The compound exerts its effects primarily through interactions with serotonin receptors, particularly the 5-HT2A receptor. It acts as an agonist at these receptors, leading to altered neurotransmission and psychoactive effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
2,5-Dimethoxy-4-propylthioamphetamine is similar to other phenethylamines such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent hallucinogenic effects.
2,5-Dimethoxy-4-ethylthioamphetamine (ALEPH-2): Another thioether-substituted phenethylamine with psychoactive properties.
2,5-Dimethoxy-4-iodophenethylamine (2C-I): A halogen-substituted phenethylamine with stimulant and hallucinogenic effects.
The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological profile and potency.
Properties
CAS No. |
207740-16-7 |
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Molecular Formula |
C14H23NO2S |
Molecular Weight |
269.40 g/mol |
IUPAC Name |
1-(2,5-dimethoxy-4-propylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C14H23NO2S/c1-5-6-18-14-9-12(16-3)11(7-10(2)15)8-13(14)17-4/h8-10H,5-7,15H2,1-4H3 |
InChI Key |
XHWDHFUBCVWXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=C(C(=C1)OC)CC(C)N)OC |
Origin of Product |
United States |
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